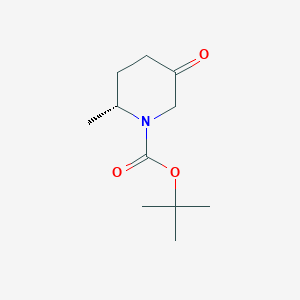

tert-butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate

Description

tert-Butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a methyl substituent at the (2R)-position, and a ketone at the 5-position of the six-membered piperidine ring. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its stereochemistry and functional groups make it valuable for constructing complex nitrogen-containing scaffolds .

Properties

IUPAC Name |

tert-butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTUUOYWLVVNLE-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Tert-butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate is utilized as a key intermediate in organic synthesis. It serves as a building block for the construction of complex molecules, including natural products and pharmaceuticals. The compound can undergo various chemical transformations such as:

- Reduction : Leading to the formation of alcohols or amines.

- Oxidation : Resulting in carboxylic acids or ketones.

- Substitution Reactions : Facilitating the formation of various substituted piperidines or other heterocyclic compounds .

Medicinal Chemistry

The compound is explored for its potential therapeutic applications. Its structural characteristics make it a candidate for developing new drugs targeting various diseases. Research indicates that derivatives of piperidine compounds often exhibit significant pharmacological properties, including:

Research has shown that this compound may interact with specific biological targets, such as enzymes or receptors, leading to desired therapeutic effects. Studies have indicated its potential role in synthesizing biologically active molecules, which could lead to novel drug candidates .

Industrial Applications

In addition to its use in pharmaceuticals, the compound finds applications in the production of agrochemicals and dyes. Its versatility makes it valuable not only in academic research but also in industrial settings where complex organic compounds are required .

Case Study 1: Synthesis of Optically Active Derivatives

A study focused on synthesizing optically active derivatives of this compound highlighted its utility as an intermediate in drug development. The research demonstrated efficient methods for producing high-purity derivatives suitable for pharmacological testing .

Investigations into the biological activity of piperidine derivatives, including this compound, revealed promising results against various biological targets. These studies emphasized the need for further exploration of structure-activity relationships to optimize therapeutic efficacy .

Case Study 3: Industrial Production Methods

Research into industrial production methods for this compound indicated scalable processes capable of yielding high-purity products using commercially available reagents. This advancement is crucial for facilitating large-scale applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which tert-butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Piperidine Derivatives with Varied Oxo Positions

Key Findings :

Piperidine Derivatives with Amino or Azide Substituents

Key Findings :

Pyrrolidine and Azetidine Analogs

Biological Activity

Tert-butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butyl group and a keto group at the 5-position. Its molecular formula is with a molecular weight of approximately 213.27 g/mol . The presence of the tert-butyl group contributes to its steric hindrance, influencing its interactions with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind to active sites, modulating enzyme activity or receptor signaling pathways. This modulation can result in inhibition or activation of specific biological processes, making it valuable in drug development.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

- Receptor Interaction : It can act as an agonist or antagonist at certain receptors, influencing physiological responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacteria and fungi, suggesting potential applications in antimicrobial therapy.

- CNS Activity : Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier, indicating potential for treating neurological disorders.

- Pharmacokinetic Properties : The compound demonstrates favorable solubility and pharmacokinetic profiles, essential for drug formulation and efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds. The following table summarizes key features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | Piperidine derivative | Differing position of the keto group |

| (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate | Dicarboxylic acid derivative | Additional carboxylic acid functionality |

| N-Boc 3-piperidinol | Piperidinone derivative | Contains a Boc protecting group |

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives similar to this compound:

- Enzyme Interaction Studies : Research has demonstrated that piperidine derivatives can significantly alter enzyme kinetics, impacting drug metabolism and efficacy .

- Pharmacological Evaluations : In vivo studies have shown that certain derivatives exhibit promising pharmacological profiles, including reduced toxicity and improved therapeutic indices compared to traditional drugs .

- Synthesis and Modification : Various synthetic routes have been developed to create analogs of this compound, allowing for structure-activity relationship studies that enhance understanding of its biological effects .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl (2R)-2-methyl-5-oxopiperidine-1-carboxylate in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential acute toxicity (Category 4 for oral, dermal, and inhalation hazards) .

- Ventilation: Work in a fume hood to prevent inhalation of vapors or dust.

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage: Keep in a cool, dry place away from strong acids, bases, or oxidizers to avoid hazardous reactions .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer:

- Multi-Step Synthesis: Start with a chiral piperidine precursor. Introduce the tert-butyloxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate in dichloromethane under basic conditions (e.g., triethylamine) .

- Oxidation Step: Use a mild oxidizing agent like Dess-Martin periodinane to selectively oxidize the 5-position of the piperidine ring without epimerizing the chiral center .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm enantiomeric purity via chiral HPLC .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing derivatives of this compound be addressed?

- Methodological Answer:

- Diastereoselective Methods: Utilize chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) to control stereochemistry during functionalization of the 2-methyl group .

- Kinetic Resolution: Employ enzymatic catalysis (e.g., lipases) to separate enantiomers during ester hydrolysis or acylation steps .

- Computational Modeling: Predict steric and electronic effects using DFT calculations to optimize reaction conditions for desired stereochemical outcomes .

Q. What analytical techniques are most effective for characterizing the structural conformation of this compound?

- Methodological Answer:

- X-Ray Crystallography: Resolve the absolute configuration of the chiral centers (e.g., 2R stereochemistry) using single-crystal diffraction .

- NMR Spectroscopy: Assign peaks via 2D experiments (COSY, HSQC, HMBC). The 5-oxo group produces a distinct carbonyl signal at ~205 ppm in NMR .

- Mass Spectrometry: Confirm molecular weight via high-resolution ESI-MS and monitor fragmentation patterns to validate the piperidine ring structure .

Q. How can researchers resolve contradictions in biological activity data for this compound in calcium channel studies?

- Methodological Answer:

- Assay Standardization: Validate cell-based assays (e.g., patch-clamp) using positive controls (e.g., nifedipine) and ensure consistent buffer conditions (pH, Ca concentration) .

- Metabolite Profiling: Use LC-MS to rule out interference from degradation products or metabolites during activity screening .

- Dose-Response Curves: Perform triplicate experiments to assess IC variability and apply statistical models (e.g., Hill equation) to quantify potency .

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

- Methodological Answer:

- pH Control: Maintain neutral conditions (pH 6–8) during reactions to prevent Boc-group cleavage. Use buffered solutions (e.g., phosphate buffer) .

- Alternative Protecting Groups: Replace the Boc group with more stable alternatives (e.g., Fmoc) for reactions requiring harsh conditions .

- Low-Temperature Storage: Store at –20°C under nitrogen to minimize hydrolysis or oxidation .

Data Gaps and Research Frontiers

Q. What are the ecological implications of uncharacterized degradation products from this compound?

- Methodological Answer:

- Environmental Fate Studies: Use HPLC-MS/MS to identify degradation products in simulated wastewater. Assess toxicity via Daphnia magna or algae growth inhibition tests .

- Soil Mobility Assays: Perform column leaching experiments to evaluate adsorption coefficients () and potential groundwater contamination .

Q. How can computational tools predict novel biological targets for this scaffold?

- Methodological Answer:

- Molecular Docking: Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with high docking scores (e.g., kinases, GPCRs) .

- QSAR Modeling: Corlate structural features (e.g., logP, polar surface area) with bioactivity data to design optimized derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.